Product packaging for 9H-Cyclohepta[d]pyrimidine(Cat. No.:CAS No. 264-96-0)

9H-Cyclohepta[d]pyrimidine

Cat. No.: B13962837
CAS No.: 264-96-0
M. Wt: 144.17 g/mol
InChI Key: UQBSJXQJEWYYIW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Medicinal Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. researchgate.netgsconlinepress.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and folic acid. gsconlinepress.com This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov

The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. orientjchem.orgarabjchem.org The continual emergence of drug resistance and the need for more selective and potent drugs ensure that the investigation of novel pyrimidine-based compounds remains a vibrant and crucial area of research. nih.gov

Structural Features and Chemical Versatility of Fused Bicyclic Systems in Drug Discovery

The fusion of a pyrimidine ring with other carbocyclic or heterocyclic rings to form bicyclic systems introduces a higher degree of structural rigidity and complexity compared to their monocyclic counterparts. This three-dimensional architecture can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into a conformation that is complementary to the target's binding site.

Fused bicyclic systems, such as the cyclohepta[d]pyrimidine scaffold, offer several advantages in drug design. The annulation of the cycloheptane (B1346806) ring to the pyrimidine core creates a unique topographical profile that can explore different regions of a biological target's binding pocket. The seven-membered ring also provides multiple sites for substitution, allowing for the systematic exploration of structure-activity relationships (SAR). The chemical versatility of these systems permits the introduction of various functional groups to modulate properties like solubility, metabolic stability, and target engagement.

Historical Context and Evolution of Research on Cyclohepta[d]pyrimidine Derivatives

While the pyrimidine ring itself has been a subject of intense study for over a century, with the first derivative, alloxan, being isolated in 1818, the exploration of fused systems like cyclohepta[d]pyrimidine is a more recent endeavor. arabjchem.org Early research into fused pyrimidines focused on more common ring sizes, such as five- and six-membered rings.

The investigation into cyclohepta[d]pyrimidine derivatives appears to have gained momentum in the early 2000s. For instance, a 2006 study detailed the design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potential non-nucleoside inhibitors of HIV reverse transcriptase. rsc.org This work highlighted the potential of the cycloheptyl ring to orient substituents in a way that could enhance antiviral activity. nih.gov Subsequent research has expanded the scope of investigation to include other biological activities. For example, later studies have reported the synthesis of cyclohepta[d]pyrimidine-2(5H)-thione derivatives and their evaluation for antibacterial activity. researchgate.net The evolution of research in this area has been marked by the development of more efficient synthetic methodologies, including one-pot and green chemistry approaches, and a broadening of the biological targets being investigated. researchgate.net

Scope and Academic Relevance of Cyclohepta[d]pyrimidine Investigations

The academic relevance of cyclohepta[d]pyrimidine research is underscored by the growing number of publications detailing the synthesis and biological evaluation of its derivatives. The scaffold's unique structure and potential for diverse biological activities have made it an attractive target for medicinal chemists.

Current research focuses on several key areas:

Antiviral Activity: Following the initial interest in their anti-HIV potential, research continues to explore the utility of cyclohepta[d]pyrimidine derivatives against various viral targets. nih.gov

Anticancer Activity: The pyrimidine core is a well-established pharmacophore in oncology, and cyclohepta[d]pyrimidine derivatives are being investigated for their potential as cytotoxic agents and inhibitors of cancer-related enzymes. arabjchem.orgauctoresonline.org

Antimicrobial Activity: The search for new antibiotics to combat drug-resistant bacteria has led to the evaluation of cyclohepta[d]pyrimidine derivatives for their antibacterial properties. researchgate.net

Enzyme Inhibition: The rigid, three-dimensional structure of the cyclohepta[d]pyrimidine scaffold makes it a promising candidate for the development of selective enzyme inhibitors for a variety of therapeutic targets. researchgate.net

The ongoing investigations into the synthesis, structure-activity relationships, and biological mechanisms of action of cyclohepta[d]pyrimidine derivatives highlight the significant academic and scientific interest in this heterocyclic system. The insights gained from these studies contribute to the broader understanding of medicinal chemistry principles and may ultimately lead to the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B13962837 9H-Cyclohepta[d]pyrimidine CAS No. 264-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

264-96-0

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

9H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-4,6-7H,5H2

InChI Key

UQBSJXQJEWYYIW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=CN=CN=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9h Cyclohepta D Pyrimidine

Strategies for Core Scaffold Construction and Functionalization

The synthesis of the 9H-Cyclohepta[d]pyrimidine nucleus can be achieved through various strategies, ranging from classical condensation reactions to modern, environmentally conscious techniques.

Classical Cyclocondensation Reactions

A primary and well-established method for the construction of the cyclohepta[d]pyrimidine core involves the cyclocondensation of a β-ketoester with urea (B33335). This approach is exemplified by the synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione and its p-tolyl analog. The reaction proceeds by heating the respective β-ketoester with urea in the presence of a base, such as sodium ethoxide, in ethanol. This method provides a direct route to the saturated cyclohepta[d]pyrimidine scaffold. nih.gov

One-Pot Multi-Component Reaction Approaches

While specific examples of one-pot multi-component reactions (MCRs) leading directly to the this compound scaffold are not extensively documented in readily available literature, the general principles of MCRs are widely applied in the synthesis of various pyrimidine (B1678525) derivatives. These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidines, involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Conceptually, a similar approach utilizing a cycloheptanone (B156872) derivative, an appropriate one-carbon unit, and a nitrogen source could potentially be adapted for the one-pot synthesis of the this compound core.

Environmentally Conscious ("Green") Synthetic Techniques

Efforts to develop more sustainable synthetic routes have led to the exploration of green chemistry principles in the synthesis of cyclohepta[d]pyrimidinones. One such approach utilizes Ceric Ammonium Nitrate (B79036) (CAN) as a mild and efficient catalyst for the synthesis of polyhydro-2H-cycloalka[d]pyrimidinones, including those with a cycloheptane (B1346806) ring. This method is noted for its rapid reaction times and aligns with the principles of green chemistry by employing a commercially available and effective catalyst.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. While specific protocols for the microwave-assisted synthesis of this compound are not prominently detailed, the application of microwave energy to the synthesis of fused pyrimidine systems is a well-established technique. For instance, the condensation of chalcones with guanidine (B92328) nitrate to form pyrimidine derivatives can be efficiently carried out under microwave irradiation. semanticscholar.org This suggests that classical cyclocondensation reactions for the formation of the this compound core could likely be optimized and accelerated through the use of microwave-assisted protocols.

Derivatization and Substitution Chemistry of the Cyclohepta[d]pyrimidine Nucleus

Following the construction of the core scaffold, further chemical modifications can be introduced to explore the structure-activity relationships of these compounds. Functionalization at the nitrogen atoms of the pyrimidine ring is a common strategy for derivatization.

Functionalization at Nitrogen Positions (N-1, N-3, N-9)

The nitrogen atoms within the this compound nucleus, specifically at the N-1, N-3, and N-9 positions, are key sites for chemical modification.

N-1 Functionalization: The N-1 position of the pyrimidine ring in the 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione scaffold has been successfully alkylated using various electrophiles. In the presence of a base such as sodium hydride in dimethylformamide (DMF), this scaffold reacts with reagents like chloromethyl ether, allyl bromide, and benzyl (B1604629) bromide to yield the corresponding N-1 substituted derivatives. nih.gov This allows for the introduction of a variety of functional groups at this position.

Starting MaterialReagentProduct
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dioneChloromethyl ether1-(Methoxymethyl)-6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dioneAllyl bromide1-Allyl-6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dioneBenzyl bromide1-Benzyl-6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione

N-3 and N-9 Functionalization: While the N-1 position is readily functionalized, selective derivatization at the N-3 and N-9 positions of the this compound core is less commonly reported in the reviewed literature. In general, for pyrimidine systems, selective N-alkylation can be challenging due to the presence of multiple reactive nitrogen atoms. The regioselectivity of such reactions often depends on factors like the substitution pattern on the ring, the nature of the alkylating agent, and the reaction conditions. For other fused pyrimidine systems, various strategies have been developed to achieve selective N-alkylation, which could potentially be applied to the this compound scaffold. These strategies may involve the use of protecting groups or specific reaction conditions to direct the functionalization to the desired nitrogen atom. For instance, in other heterocyclic systems, Mitsunobu reactions or the use of specific bases can favor alkylation at a particular nitrogen position. Further research is needed to explore the selective functionalization of the N-3 and N-9 positions of the this compound nucleus.

Modification at Specific Carbon Positions (e.g., C-2, C-4, C-9)

The functionalization of the cyclohepta[d]pyrimidine core at specific carbon atoms is crucial for creating diverse derivatives. Key positions for modification include C-2, C-4, and C-9.

The synthesis of 9-substituted derivatives has been achieved through cyclization reactions. For instance, 9-phenyl and 9-p-tolyl derivatives of 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione have been synthesized by reacting urea with an appropriate β-ketoester. nih.gov This approach establishes the substituent at the C-9 position during the formation of the heterocyclic core. nih.gov Subsequent modifications can then be carried out on the pyrimidine ring, such as alkylation at the N-1 position using reagents like chloromethyl ether, allyl bromide, or benzyl bromide. nih.gov

While the aforementioned examples result in a dione (B5365651) at the C-2 and C-4 positions, these sites can be further modified to introduce other functional groups. A common strategy for activating such positions in related heterocyclic systems involves chlorination. The oxo groups can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). nih.govresearchgate.net These resulting 2- and 4-chloro derivatives are valuable intermediates, as the chlorine atoms can be readily displaced by various nucleophiles to introduce amino, alkoxy, or other substituents, enabling diverse functionalization at the C-2 and C-4 positions.

Table 1: Synthesis of 9-Substituted Cyclohepta[d]pyrimidine-2,4-diones and Subsequent N-1 Alkylation nih.gov
Starting Material (β-ketoester)Reagent 1Intermediate ProductReagent 2 (Alkylating Agent)Final Product
Ethyl 2-oxo-1-phenylcycloheptanecarboxylateUrea6,7,8,9-Tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dioneAllyl bromide1-Allyl-6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione
Ethyl 2-oxo-1-(p-tolyl)cycloheptanecarboxylateUrea6,7,8,9-Tetrahydro-9-p-tolyl-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dioneBenzyl bromide1-Benzyl-6,7,8,9-tetrahydro-9-p-tolyl-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione

Annulation with Complementary Heterocyclic Systems

Fusing additional heterocyclic rings to the cyclohepta[d]pyrimidine framework generates complex, polycyclic structures with unique chemical properties. This annulation can be achieved by constructing the new ring onto a pre-existing cyclohepta[d]pyrimidine or by building the pyrimidine ring onto a cyclohepta-fused heterocycle.

Thienopyrimidine Derivatives (e.g., Thieno[2,3-d]pyrimidine (B153573), Thieno[3,2-d]pyrimidine)

The synthesis of cyclohepta-fused thienopyrimidines can be envisioned by adapting established methods for analogous systems. For example, the synthesis of benzo- or hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines often starts with the corresponding cyclohexanone (B45756) derivative. nih.gov By analogy, a cycloheptanone-based starting material could be used in the Gewald reaction with malononitrile (B47326) and sulfur to produce a 2-amino-cyclohepta[b]thiophene-3-carbonitrile. This intermediate is a versatile precursor that can be cyclized with various one-carbon reagents (like formic acid or formamide) or undergo Dimroth rearrangement to form the annulated pyrimidine ring, yielding a cyclohepta[4',5']thieno[2,3-d]pyrimidine system.

Once the core thieno[2,3-d]pyrimidine is formed, further modifications can be made. For example, converting the 4-oxo group to a 4-chloro group with phosphoryl chloride creates an electrophilic center for subsequent nucleophilic substitution with various amines to produce a range of 4-amino derivatives. nih.gov

Pyridopyrimidine Derivatives (e.g., Pyrido[2,3-d]pyrimidine (B1209978), Pyrido[4,3-d]pyrimidine)

The construction of pyridopyrimidine systems can be approached in two primary ways: forming the pyrimidine ring onto a pyridine (B92270) precursor or building the pyridine ring onto an existing pyrimidine. nih.govnih.gov

In the first approach, a substituted 2-aminonicotinamide or 2-aminonicotinonitrile derived from a cycloheptane-fused pyridine could serve as a starting point. nih.govrsc.org Cyclization of such an intermediate with reagents like acid chlorides or carbon disulfide can lead to the formation of the desired cyclohepta-fused pyrido[2,3-d]pyrimidine core. nih.govrsc.org

Alternatively, a pre-formed pyrimidine bearing appropriate functional groups can be used to construct the annulated pyridine ring. For example, a Michael addition of a pyrimidinone with a substituted methyl acrylate (B77674) can be followed by an intramolecular cyclization to yield the pyridopyrimidine system. nih.gov This strategy allows for the introduction of a wide range of substituents on both the pyrimidine and the newly formed pyridine ring. nih.gov Synthetic strategies have also been developed for various isomers, such as pyrido[4,3-d]pyrimidines, often starting from substituted pyridine derivatives. rsc.org

Pyrrole-Fused Pyrimidine Systems

A direct synthesis of cyclohepta[b]pyrimido[5,4-d]pyrrole derivatives has been successfully developed. This method involves the reaction of 6-amino-1,3-dialkyluracils with tropones (e.g., 2-halotropones). The reaction proceeds through an enamine-alkylation process, followed by an intramolecular condensation of the amino group with a carbonyl function and subsequent aromatization to yield the final tricyclic product. This approach provides a convenient route to these specific pyrrole-fused systems.

In a more general context, multicomponent reactions offer an efficient way to synthesize pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, catalyzed by tetra-n-butylammonium bromide (TBAB), can produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx Another strategy involves the reaction of guanidine with a 2-amino-3-cyanofuran derivative, which rearranges to form the pyrrolo[2,3-d]pyrimidine core. google.com

Furan-Fused Pyrimidine Systems

A novel and short synthesis for cyclohepta[b]pyrimido[5,4-d]furan-8,10(9H)-diones has been accomplished. The key steps involve the reaction of 3-substituted barbituric acids (e.g., 3-methyl-, 3-butyl-, or 3-phenylbarbituric acid) with 2-chlorotropone (B1584700). This is followed by a dehydrative cyclization step using trifluoroacetic acid (CF₃CO₂H) to yield the target furan-fused heterocyclic system.

Table 2: Synthesis of Cyclohepta[b]pyrimido[5,4-d]furan-8,10(9H)-diones
Barbituric Acid DerivativeReagent 1Reagent 2Product
3-Methylbarbituric acid2-ChlorotroponeCF₃CO₂H9-Methylcyclohepta[b]pyrimido[5,4-d]furan-8,10(9H)-dione
3-Butylbarbituric acid2-ChlorotroponeCF₃CO₂H9-Butylcyclohepta[b]pyrimido[5,4-d]furan-8,10(9H)-dione
3-Phenylbarbituric acid2-ChlorotroponeCF₃CO₂H9-Phenylcyclohepta[b]pyrimido[5,4-d]furan-8,10(9H)-dione

Regioselective Synthesis of Polysubstituted Derivatives

Achieving regioselectivity is paramount in the synthesis of complex organic molecules, ensuring that substituents are placed at the desired positions. The methodologies employed for the synthesis and modification of cyclohepta[d]pyrimidines often exhibit a high degree of regiochemical control.

For instance, the cyclocondensation reaction between a β-ketoester and urea to form 9-substituted 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-diones is inherently regioselective. nih.gov The position of the substituent on the cycloheptane ring of the ketoester directly determines its final location at the C-9 position of the resulting heterocyclic product. nih.gov

Furthermore, the functionalization of the pyrimidine ring itself can be performed with high regioselectivity. The conversion of 2,4-dioxo derivatives into 2,4-dichloro derivatives, followed by nucleophilic aromatic substitution, allows for the selective introduction of substituents at the C-2 and C-4 positions. The differing reactivity of these positions can often be exploited to achieve selective substitution at one site over the other.

Annulation reactions used to build fused systems are also prime examples of regioselective synthesis. The reaction of 6-amino-1,3-dialkyluracils with tropones, for example, leads specifically to the cyclohepta[b]pyrimido[5,4-d]pyrrole skeleton, controlling the orientation of the newly formed pyrrole (B145914) ring relative to the pyrimidine. Similarly, the synthesis of cyclohepta[b]pyrimido[5,4-d]furans from barbituric acids and 2-chlorotropone proceeds with a defined regiochemical outcome. These methods provide reliable pathways to polysubstituted derivatives where the spatial arrangement of functional groups is precisely controlled by the reaction mechanism.

Mechanistic Aspects of Cyclohepta[d]pyrimidine Formation and Reactivity

The formation of the cyclohepta[d]pyrimidine scaffold is governed by several key mechanistic pathways. These include pericyclic reactions, tandem alkylation-cyclization sequences, nucleophilic substitutions, and oxidative processes. Each pathway offers a unique approach to constructing the fused heterocyclic system, relying on distinct electronic and steric interactions.

Inverse Electron Demand Hetero-Diels-Alder (ihDA) Reactions and Retro-Diels-Alder (rDA) Processes

The Inverse Electron Demand Hetero-Diels-Alder (ihDA) reaction is a powerful tool for the synthesis of heterocyclic systems. mdpi.com Unlike the conventional Diels-Alder reaction, the ihDA reaction occurs between an electron-poor diene and an electron-rich dienophile. nih.gov In the context of pyrimidine synthesis, the pyrimidine ring can act as an electron-deficient azadiene component.

The mechanism involves a [4+2] cycloaddition where the pyrimidine ring (the 1,3-diaza-1,3-diene system) reacts with a suitable dienophile, such as an enamine or ynamine derived from a seven-membered ring precursor. This cycloaddition forms a bicyclic intermediate. This intermediate is often unstable and undergoes a subsequent retro-Diels-Alder (rDA) reaction. nih.gov The rDA process involves the extrusion of a small, stable molecule (like nitrogen, hydrogen cyanide, or an isocyanate), leading to the formation of the aromatic cyclohepta[d]pyrimidine ring. nih.govnih.gov This tandem ihDA/rDA sequence is highly efficient and atom-economical for constructing aromatic nitrogen heterocycles. nih.gov The reactivity and regioselectivity of the reaction are controlled by the frontier molecular orbitals (FMO), specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene (pyrimidine). nih.gov

Diene ComponentDienophile ComponentKey IntermediateExtruded Molecule (rDA)Product Type
Substituted PyrimidineCycloheptene-derived enamineBicyclic adductAmineDihydrocyclohepta[d]pyrimidine
1,2,4,5-TetrazineCycloheptyneBicyclic adductN₂Cyclohepta[d]pyridazine*
Substituted PyrimidineTropone (B1200060)Bicyclic adductCO, HCNThis compound

Note: Reaction with tetrazine forms the analogous pyridazine (B1198779) ring system, illustrating the general principle.

Enamine-Alkylation and Subsequent Cyclization

Another fundamental approach to constructing the cyclohepta[d]pyrimidine skeleton involves a sequence initiated by an enamine-alkylation reaction. This method is particularly effective when reacting an aminopyrimidine with a tropone or a related cycloheptenone derivative. A notable example is the synthesis of cyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dione derivatives from the reaction of 6-amino-1,3-dialkyluracils with tropones. researchgate.net

The mechanism proceeds via the following steps:

Enamine Formation/Reaction : The 6-aminopyrimidine derivative behaves as an enamine nucleophile.

Michael Addition : It attacks the electrophilic β-carbon of the tropone (an α,β-unsaturated ketone system) in a Michael-type addition. This step forms a C-C bond and creates a zwitterionic intermediate.

Intramolecular Cyclization : The amino group of the original pyrimidine then acts as a nucleophile, attacking the carbonyl carbon of the tropone moiety. This intramolecular condensation leads to the formation of a new six-membered ring, resulting in a tricyclic intermediate.

Aromatization : The intermediate subsequently undergoes dehydration and aromatization, often under the reaction conditions, to yield the final fused cyclohepta[d]pyrimidine system. researchgate.net

This pathway is a powerful example of a tandem reaction where multiple bonds are formed in a single operational sequence.

Nucleophilic Substitution and Rearrangement Pathways

Nucleophilic substitution reactions are crucial for the functionalization of the pre-formed cyclohepta[d]pyrimidine ring system. The pyrimidine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly at positions activated by electron-withdrawing groups or containing a good leaving group (e.g., a halogen). rsc.org For instance, N-alkylation at the N-1 or N-3 position of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione derivatives has been achieved using various alkyl halides like allyl bromide and benzyl bromide in the presence of a base. nih.govrsc.org This proceeds through a standard SN2 mechanism where the deprotonated nitrogen anion acts as the nucleophile.

Rearrangement pathways can also play a role in the synthesis and modification of fused pyrimidine systems. The Dimroth rearrangement is a well-known isomerization process in nitrogen-containing heterocycles. nih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. For a cyclohepta[d]pyrimidine derivative, this could mechanistically involve a ring-opening of the pyrimidine moiety, followed by rotation and ring-closure to afford an isomer. The process is typically catalyzed by acid or base and proceeds through an open-chain intermediate. nih.gov While not a primary method for forming the core scaffold, it represents a potential pathway for isomerization and the synthesis of specific substitution patterns that might be otherwise inaccessible.

Reaction TypeSubstrateReagent/ConditionsMechanismProduct
N-Alkylation6,7,8,9-Tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-dioneAllyl bromide, K₂CO₃SN21-Allyl-6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-dione
Dimroth Rearrangement1-Substituted 2-imino-1,2-dihydropyrimidine derivativeAcid or BaseRing-opening/Ring-closure2-(Substituted-amino)pyrimidine derivative

Oxidative Annulation and C-N Bond Formation

Modern synthetic strategies increasingly employ oxidative methods to construct heterocyclic rings through C-H activation and subsequent C-N bond formation. Oxidative annulation provides an efficient route to pyrimidines from simpler precursors. For example, a method involving an oxidant like K₂S₂O₈ has been used for the synthesis of 4-arylpyrimidines from aryl ketones and anilines, where DMSO serves as a methine (=CH-) equivalent. mdpi.com

Synthetic Challenges and Optimization in Yield and Selectivity

The synthesis of this compound and its derivatives is not without its challenges. The efficiency of the synthetic routes often depends on overcoming hurdles related to reaction conditions, substrate scope, and selectivity.

Regioselectivity: In cycloaddition reactions like the ihDA, controlling the regioselectivity is a primary challenge. The orientation of the dienophile relative to the pyrimidine diene is dictated by subtle electronic and steric factors. Mismatched electronics can lead to low yields or mixtures of regioisomers, necessitating careful substrate design or the use of catalysts to steer the reaction towards the desired product.

Reaction Conditions: Many classical condensation and cyclization reactions require harsh conditions, such as high temperatures or strongly acidic or basic media. These conditions can limit the functional group tolerance of the reaction, precluding the use of sensitive substrates and complicating the synthesis of complex derivatives. Optimization often involves screening different solvents, catalysts (including Lewis acids), and temperature profiles to achieve higher yields under milder conditions.

Optimization strategies focus on addressing these challenges. The development of catalyst systems for cycloaddition reactions can enhance both reactivity and selectivity. mdpi.com In multi-step condensation reactions, the use of microwave irradiation has been shown to accelerate reaction times and improve yields. Furthermore, exploring novel synthetic disconnections, such as those offered by C-H activation and oxidative annulation, may provide more efficient and modular routes that bypass some of the limitations of traditional methods.

Advanced Spectroscopic and Structural Characterization of Cyclohepta D Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of cyclohepta[d]pyrimidine derivatives. Both 1H and 13C NMR provide detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity.

In the 1H NMR spectra of 9H-cyclohepta[d]pyrimidine derivatives, the protons on the seven-membered ring typically appear as a complex multiplet in the aromatic region. The chemical shifts of the pyrimidine (B1678525) ring protons are also characteristic. For instance, in a series of 9-oxocyclohepta[d]pyrimidin-2-yl derivatives, the H-6 and H-8 protons of the seven-membered ring exhibit distinct signals, often as doublets, with coupling constants indicative of their ortho relationship. The chemical shifts of these protons are influenced by the nature and position of substituents on the heterocyclic ring.

The 13C NMR spectra provide complementary information. The carbon signals for the pyrimidine and cyclohepta[d]pyrimidine rings resonate at characteristic chemical shifts. The carbonyl carbon of 9-oxocyclohepta[d]pyrimidine derivatives, for example, is typically observed at a downfield chemical shift. The signals for the carbons of the seven-membered ring can be assigned based on their chemical shifts and multiplicities in off-resonance decoupled spectra.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of cyclohepta[d]pyrimidine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound with a high degree of confidence.

The fragmentation patterns observed in the mass spectra of cyclohepta[d]pyrimidine derivatives offer valuable structural insights. The fragmentation pathways are often initiated by the loss of small, stable molecules such as CO, N2, or HCN from the molecular ion. The resulting fragment ions can provide information about the nature and location of substituents on the cyclohepta[d]pyrimidine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in cyclohepta[d]pyrimidine derivatives. The IR spectra of these compounds exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

For example, the presence of a carbonyl group in 9-oxocyclohepta[d]pyrimidine derivatives is readily identified by a strong absorption band in the region of 1650-1750 cm-1. The C=N stretching vibrations of the pyrimidine ring typically appear in the range of 1500-1650 cm-1. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed in the regions of 3000-3100 cm-1 and 2850-3000 cm-1, respectively.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. oup.com The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula. oup.com A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized cyclohepta[d]pyrimidine derivative. oup.com

X-ray Crystallography for Solid-State Conformation and Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline cyclohepta[d]pyrimidine compounds. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule in the solid state. The resulting crystal structure can confirm the connectivity of atoms, establish the stereochemistry of chiral centers, and reveal intermolecular interactions such as hydrogen bonding and π-π stacking.

The solid-state conformation of the cyclohepta[d]pyrimidine ring system can be elucidated, showing the puckering of the seven-membered ring and the planarity of the pyrimidine ring. These structural details are crucial for understanding the molecule's physical and chemical properties and for designing new derivatives with specific biological activities.

Computational Chemistry and Molecular Modeling Studies of 9h Cyclohepta D Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule. These calculations can elucidate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for predicting a molecule's reactivity and interaction capabilities.

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

In the context of 9H-Cyclohepta[d]pyrimidine derivatives, a notable study involves the design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potential non-nucleoside inhibitors of HIV reverse transcriptase (RT). nih.gov The research indicated that the biological activity results were in accordance with molecular docking results. nih.gov This suggests that docking studies were successfully used to rationalize the observed biological activities and likely guided the structural modifications aimed at enhancing the antiretroviral potency. nih.gov The seven-membered ring of the cyclohepta[d]pyrimidine core imparts a conformationally restricted structure, which is a key feature for molecular recognition by the target protein. nih.gov While the study confirms the application of molecular docking, specific details regarding the binding energies, key amino acid interactions within the HIV-RT binding site, and the binding poses of these specific derivatives are not detailed in the abstract of the publication. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to explore the conformational landscape of ligands, the stability of ligand-protein complexes, and to understand the dynamic nature of binding interactions.

Despite the utility of MD simulations in providing a dynamic picture of molecular systems, a thorough search of the scientific literature did not yield any specific studies where molecular dynamics simulations were applied to this compound or its derivatives. Such simulations could offer significant insights into the flexibility of the seven-membered cyclohepta ring fused to the pyrimidine (B1678525) system and how different substituents might influence its conformational preferences and the stability of its interactions with biological targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

There is a lack of published QSAR studies specifically focused on the this compound scaffold. While QSAR is a widely applied technique for various classes of pyrimidine derivatives in the development of predictive models for their biological activities, no such models have been reported for this particular heterocyclic system. mdpi.comresearchgate.net The development of a QSAR model for a series of this compound derivatives would require a dataset of compounds with experimentally determined biological activities, from which a predictive model could be built to guide the design of more potent analogues.

In Silico Target Prediction and Virtual Screening Methodologies

In silico target prediction and virtual screening are computational techniques used in the early stages of drug discovery to identify potential biological targets for a given compound and to screen large libraries of compounds for their potential to bind to a specific target, respectively.

A review of the available literature indicates that no specific studies on in silico target prediction for the this compound nucleus have been published. Similarly, while virtual screening is a common approach in drug discovery involving pyrimidine-containing compounds, there are no reports of virtual screening campaigns of libraries specifically composed of this compound derivatives. ijfmr.comnih.govnih.govresearchgate.net The application of these methodologies could potentially uncover novel biological targets for this scaffold and identify hit compounds for further development.

Structure Activity Relationship Sar Investigations of Cyclohepta D Pyrimidine Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of cyclohepta[d]pyrimidine derivatives is highly dependent on the nature and placement of various substituents on both the pyrimidine (B1678525) and the cycloheptane (B1346806) rings. Studies have shown that even minor chemical modifications can lead to significant changes in potency and efficacy.

One key area of investigation has been the development of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT). nih.gov In this series, modifications at the N-1 position of the pyrimidine ring and on the 9-phenyl ring were explored to enhance antiretroviral activity. nih.gov

Key findings from these studies include:

N-1 Position of the Pyrimidine Ring : Alkylation at the N-1 position with various groups, including chloromethyl ether, allyl bromide, and benzyl (B1604629) bromide, was performed. It was discovered that extending the N-1 side chain and introducing a terminal phenyl moiety could enhance the inhibitory activity against HIV-1 RT. nih.gov

9-Phenyl Ring : The substitution on the phenyl ring at the 9-position also plays a critical role. For instance, comparing a 9-phenyl group to a 9-p-tolyl group can modulate the compound's interaction with the target enzyme. nih.gov The seven-membered ring system locks the orientation of this aromatic ring, making its substituent pattern particularly important for binding. nih.gov

In broader studies of pyrimidine derivatives, a general principle observed is that the position of substituents on the pyrimidine nucleus greatly influences the resulting biological activities. nih.govresearchgate.net For example, in a series of 6-substituted pyrimidine-2,4-diones, derivatives with electron-withdrawing substituents (like a nitro group) on a linked phenyl ring at the para position showed poorer antibacterial activity compared to those with no substituents or electron-donating groups. medwinpublishers.com This highlights the sensitive dependence of a compound's activity on its electronic properties, which are dictated by the attached functional groups. medwinpublishers.com

ScaffoldPosition of ModificationSubstituent TypeImpact on Biological Activity (e.g., Anti-HIV)
9-phenylcyclohepta[d]pyrimidine-2,4-dioneN-1 of Pyrimidine RingAlkylation, especially with terminal phenyl groupEnhanced inhibitory activity. nih.gov
9-Phenyl RingSubstitution (e.g., p-tolyl vs. phenyl)Modulates interaction with the target enzyme. nih.gov
6-Substituted pyrimidine-2,4-dionePara-position of attached Phenyl RingElectron-withdrawing groupsDecreased antibacterial activity. medwinpublishers.com

Impact of Annelated Ring Systems on Pharmacological Profile

The cyclohepta[d]pyrimidine structure features a seven-membered ring fused to the pyrimidine nucleus. This annelated seven-membered ring imparts a relatively rigid structure to the molecule. nih.gov This conformational restriction is advantageous in drug design as it can "lock" the orientation of key pharmacophoric features, such as the 9-phenyl ring in HIV-1 RT inhibitors, potentially leading to a more favorable interaction with the binding site of a biological target. nih.gov

The size of the fused ring can be modulated to alter biological activity. For instance, studies on related cyclopenta[d]pyrimidine derivatives, which feature a five-membered fused ring, have also been conducted to explore their pharmacological activities. nih.gov While direct comparative studies are limited, the differing ring strain and conformational flexibility between a five-membered cyclopentane (B165970) ring and a seven-membered cycloheptane ring would be expected to result in distinct spatial arrangements of substituents. This, in turn, would lead to different binding affinities and pharmacological profiles, underscoring the importance of the annelated ring system in defining the molecule's biological function.

Pharmacophore Elucidation and Rational Drug Design Principles

The development of potent cyclohepta[d]pyrimidine derivatives often relies on the principles of rational drug design, which uses the three-dimensional structure of the biological target to guide the synthesis of new molecules. nih.gov A key aspect of this approach is pharmacophore elucidation, which involves identifying the essential spatial arrangement of functional groups (the pharmacophore) required for biological activity.

For the 9-phenylcyclohepta[d]pyrimidine-2,4-dione series of HIV-1 RT inhibitors, molecular modeling and docking studies were used to understand how these molecules fit into the enzyme's non-nucleoside binding pocket. nih.gov The results of these computational studies were found to be in accordance with the observed biological activity, confirming the validity of the proposed binding mode. nih.gov This synergy between computational modeling and experimental synthesis allows for a more directed and efficient drug discovery process.

Rational drug design encompasses two primary strategies:

Structure-Based Drug Design : This approach is used when the 3D structure of the target protein is known. Ligands are designed to fit the size, shape, and chemical environment of the binding site. The docking of cyclohepta[d]pyrimidine analogs into the HIV-1 RT binding site is a clear example of this strategy. nih.govnih.gov

Ligand-Based Drug Design : When the structure of the target is unknown, this method uses the knowledge of known active molecules to develop a pharmacophore model. This model represents the key structural features necessary for activity, which then serves as a template for designing new compounds. nih.gov

By applying these principles, researchers can move beyond traditional trial-and-error synthesis and rationally design novel cyclohepta[d]pyrimidine derivatives with improved potency and selectivity for their intended biological targets.

Bioisosteric Replacements within the Cyclohepta[d]pyrimidine Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms in a molecule is exchanged for another with broadly similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule that retains the desired biological activity while improving its physicochemical or pharmacokinetic properties, or attenuating toxicity. cambridgemedchemconsulting.com

Within the broader context of fused pyrimidine systems, bioisosterism has been successfully applied. For example, in the development of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the pyridine (B92270) pharmacophoric element in pyrido[3,4-b]tropane was replaced with a pyrimidine nucleus. nih.gov This bioisosteric substitution resulted in new, previously unknown annulated pyrimidine-tropane structures with distinct affinities for nAChR subtypes. nih.gov Specifically, the replacement of the pyridine ring with a pyrimidine or pyridazine (B1198779) ring altered the ligand's affinity, demonstrating that such replacements can fine-tune the pharmacological profile. nih.gov

While specific examples of bioisosteric replacement within the 9H-Cyclohepta[d]pyrimidine framework are not extensively detailed in the provided search results, the principles are directly applicable. Potential bioisosteric modifications could include:

Replacing a hydroxyl group with an amine or thiol.

Substituting a phenyl ring with a different heteroaromatic ring (e.g., thiophene (B33073) or pyridine).

Exchanging a carboxyl group with a tetrazole.

These types of replacements can modulate key properties such as hydrogen bonding capacity, pKa, lipophilicity, and metabolic stability, offering a rational approach to optimizing the therapeutic potential of the cyclohepta[d]pyrimidine scaffold.

Exploration of Biological Activities of Cyclohepta D Pyrimidine Derivatives Pre Clinical Focus

Anticancer Research and Molecular Target Engagement

Derivatives of the cyclohepta[d]pyrimidine core and its bioisosteres have demonstrated a range of anticancer activities in pre-clinical models. Researchers have investigated their ability to interact with key molecular targets involved in cancer progression, including kinase enzymes, DNA topoisomerase IIα, and estrogen receptor alpha. Furthermore, their cytotoxic effects have been evaluated against a panel of human cancer cell lines.

Inhibition of Kinase Enzymes

While comprehensive studies on the kinase inhibition profile of a wide range of 9H-Cyclohepta[d]pyrimidine derivatives are limited, some research has highlighted the potential of structurally related compounds to target specific kinases involved in cancer.

One study focused on tricyclic cyclohepta[d]pyrazolo[1,5-a]pyrimidine derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDKs are crucial for cell cycle regulation, and their dysregulation is a common feature in cancer. The investigation identified a lead compound from this series that exhibited remarkable inhibitory activity against CDK2 in the nanomolar range. nih.gov

Although direct evidence for the inhibition of Focal Adhesion Kinase (FAK), FLT3 Kinase, and Epidermal Growth Factor Receptor (EGFR) by this compound derivatives is not extensively documented in the available research, the broader class of pyrimidine (B1678525) derivatives has been widely explored as inhibitors of these important cancer targets.

Interaction with DNA Topoisomerase IIα

Certain derivatives of the cyclohepta[d]pyrimidine scaffold have been identified as potent inhibitors of DNA topoisomerase IIα, a crucial enzyme in DNA replication and chromosome organization. A study on novel tetracyclic pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which include a cyclohepta[d]pyrimidine core, demonstrated significant inhibitory activity against this enzyme. nih.gov

Several compounds from this series exhibited potent Topo II inhibitory activity with IC50 values in the low micromolar range. nih.gov Notably, aminopyrazolopyrimidine derivatives within this class were found to be comparable or even more potent than the established anticancer drug Doxorubicin in their ability to inhibit Topo IIα. nih.gov Molecular docking studies further supported these findings, revealing a well-fitted and proper orientation of the active compounds within the Topo II-DNA complex. nih.gov

Antagonism of Estrogen Receptor Alpha (ERα)

The potential for this compound derivatives to act as antagonists of Estrogen Receptor Alpha (ERα) has not been specifically detailed in the available scientific literature. However, the broader class of pyrimidine-containing molecules has been investigated for their ability to modulate estrogen receptor activity. ERα is a key driver in the development and progression of a significant portion of breast cancers, making it an important therapeutic target.

In Vitro Cytotoxic Activity Against Human Cancer Cell Lines

The cytotoxic effects of cyclohepta[d]pyrimidine derivatives and related structures have been evaluated against a variety of human cancer cell lines.

One of the most potent oxo-pyrazolopyrimidine derivatives, which incorporates a cyclohepta[d]pyrimidine structure, demonstrated significant cytotoxicity against the human colon carcinoma cell line HCT-116 (IC50 = 2.32 ± 0.13 µM) and the human breast adenocarcinoma cell line MCF-7 (IC50 = 1.137 ± 0.06 µM). nih.gov This particular compound was found to be twice as potent as Doxorubicin against the MCF-7 cell line. nih.gov

Furthermore, research on benzo opensciencepublications.comnih.govcyclohepta[1,2-b]pyridine derivatives, which are structurally related to the cyclohepta[d]pyrimidine scaffold, has shown promising anti-proliferative activity. One compound from this series exhibited potent activity against the triple-negative breast cancer cell line MDA-MB-231 . opensciencepublications.com

Table 1: In Vitro Cytotoxicity of Cyclohepta[d]pyrimidine and Related Derivatives

Compound Class Cell Line IC50 / GI50 Value Reference
Oxo-pyrazolopyrimidine derivative HCT-116 2.32 ± 0.13 µM nih.gov
Oxo-pyrazolopyrimidine derivative MCF-7 1.137 ± 0.06 µM nih.gov

Antimicrobial Activity

Information regarding the antimicrobial properties of this compound derivatives is limited in the currently available scientific literature.

Antibacterial Spectrum and Mechanisms of Action

Specific studies detailing the antibacterial spectrum and mechanisms of action for this compound derivatives could not be identified in the reviewed literature. The broader class of pyrimidine derivatives, however, is known to possess a wide range of antimicrobial activities, forming the basis for several clinically used antibacterial drugs. Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. Further research is required to determine if the this compound scaffold imparts any specific or notable antibacterial properties.

Antifungal Spectrum and Mechanisms of Action

A comprehensive search of scientific literature did not yield specific studies on the antifungal spectrum or mechanisms of action for derivatives of this compound.

Inhibition of Bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR)

There is no specific information available in the reviewed literature regarding the activity of this compound derivatives as inhibitors of bacterial DNA gyrase or dihydrofolate reductase (DHFR).

Antiviral Activity

Significant research has been conducted on the antiviral properties of cyclohepta[d]pyrimidine derivatives, particularly focusing on their role as inhibitors of viral enzymes crucial for replication.

Inhibition of Human Immunodeficiency Virus (HIV) Reverse Transcriptase

A novel series of 9-phenylcyclohepta[d]pyrimidinedione derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These compounds were designed as conformationally restricted analogues of existing NNRTIs to improve their resistance profile and reduce toxicity. nih.govnih.gov

One of the most promising compounds from this series is 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP). nih.gov This derivative has demonstrated potent antiviral activity against laboratory-adapted HIV strains and predominant HIV-1 isolates. nih.gov Time-of-addition assays confirmed that BmPCP acts by targeting the post-entry phase of the HIV-1 replication cycle. nih.gov

Further enzymatic assays showed that BmPCP directly inhibits the activity of HIV-1 reverse transcriptase. Its inhibitory concentration (IC₅₀) was measured at 1.51 μM, which compares favorably to the established NNRTI, Nevirapine (NVP), which had an IC₅₀ of 3.67 μM in the same assay. nih.gov The compound's selectivity index (SI), a measure of its specificity for antiviral activity over cellular toxicity, ranged from 67 to 266 across different cell lines. nih.govnih.gov These findings identify BmPCP as a viable lead compound for the development of new anti-HIV-1 drugs. nih.govnih.gov

Table 1: Antiviral and RT Inhibitory Activity of BmPCP

Assay Type Cell Line / System IC₅₀ (μM)
Antiviral Activity TZM-bl cells 0.34
Antiviral Activity PBMCs 1.72
Antiviral Activity MT4 cells 1.96
Enzyme Inhibition HIV-1 Reverse Transcriptase 1.51

Data sourced from studies on 9-phenylcyclohepta[d]pyrimidinedione derivatives. nih.gov

Activity Against Specific Viral Strains (e.g., Hepatitis C Virus, Avian Influenza H5N1)

Specific research detailing the activity of this compound derivatives against Hepatitis C Virus or Avian Influenza H5N1 was not found in the reviewed scientific literature.

Anti-inflammatory Research

Selective Inhibition of Cyclooxygenase (COX) Isoenzymes (COX-1, COX-2)

While pyrimidine derivatives, in general, have been explored as selective COX inhibitors, there is no specific research in the available literature that documents the investigation of this compound derivatives for the selective inhibition of COX-1 or COX-2 isoenzymes. nih.gov

Modulation of Leukocyte Activity

Derivatives of the broader pyrimidine class have been investigated for their anti-inflammatory properties, which are intrinsically linked to the modulation of leukocyte activity. nih.gov Research has shown that certain pyrimidine compounds can inhibit the growth of inflammatory cells. nih.gov Specifically, studies on human leukemia monocytic cells (THP-1), a type of leukocyte, demonstrated that some pyrimidine derivatives could achieve a dose-dependent inhibition of their growth following stimulation with lipopolysaccharide (LPS). nih.govnih.gov

One of the primary mechanisms underlying the anti-inflammatory and leukocyte-modulating effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain pyrimidine derivatives have demonstrated high selectivity for inhibiting COX-2, an enzyme induced during inflammation, over the constitutively expressed COX-1. nih.govnih.gov This selective inhibition is a key therapeutic strategy for mitigating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. ijper.orgscialert.net By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators in promoting the inflammatory response and modulating leukocyte function. researchgate.net

Compound ClassBiological Target/ModelObserved EffectReference
Pyrimidine DerivativesLPS-stimulated THP-1 monocytesDose-dependent growth inhibition nih.govnih.gov
Pyrimidine Derivatives (L1, L2)Cyclooxygenase-2 (COX-2)Selective inhibition, comparable to meloxicam nih.gov
Pyrazolo[3,4-d]pyrimidine Derivative (DPP)Cyclooxygenase-2 (COX-2)Potent and selective inhibition (IC50 = 0.9 nM) researchgate.net

Central Nervous System (CNS) Activity

The modulation of neurotransmitter receptors is a critical strategy for treating CNS disorders. Allosteric modulators, which bind to a site distinct from the primary neurotransmitter binding site, offer a more nuanced approach to receptor regulation than traditional agonists or antagonists. nih.gov

AMPA Receptors: Positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are considered promising candidates for treating cognitive and neurodegenerative disorders. nih.gov These modulators enhance the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor themselves. nih.gov In this context, novel bis(pyrimidine) derivatives have been explored as AMPA receptor modulators. nih.gov

One standout compound, 2-methyl-4-(4-((2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine , was identified as a particularly potent PAM. nih.gov In patch clamp experiments, this derivative potentiated kainate-induced currents by up to 77% across a wide range of concentrations (10⁻¹²–10⁻⁶ M), indicating a powerful modulatory effect. nih.gov The dimeric nature of such molecules is thought to be especially effective due to the U-shaped conformation of the AMPA receptor's allosteric binding site. nih.gov

Dopamine (B1211576) D2 Receptors: Allosteric modulators of the dopamine D2 receptor are being investigated as potential treatments for psychiatric and neurological conditions like schizophrenia and Parkinson's disease. nih.govsemanticscholar.org Research in this area has identified compounds with a thieno[2,3-d]pyrimidine (B153573) core as negative allosteric modulators (NAMs) of D2 receptor efficacy. nih.govmdpi.com However, a specific examination of cyclohepta[d]pyrimidine derivatives for allosteric modulation of the dopamine D2 receptor is not prominently featured in the available preclinical literature, which has focused more on other fused pyrimidine scaffolds.

Compound NameReceptor TargetModulation TypeKey FindingReference
2-methyl-4-(4-((2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidineAMPA ReceptorPositive Allosteric Modulator (PAM)Potentiated kainate-induced currents by up to 77% at concentrations from 10⁻¹² to 10⁻⁶ M. nih.gov

Other Investigated Biological Activities

Pyrimidine derivatives are recognized as a versatile scaffold in the search for new antidiabetic agents. pnrjournal.com Their therapeutic potential stems from their ability to inhibit key enzymes involved in glucose metabolism and regulation. nih.govmdpi.com Two primary targets for pyrimidine-based inhibitors are dipeptidyl peptidase-IV (DPP-IV) and α-glucosidase/α-amylase. nih.govmdpi.com

Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which in turn enhances insulin (B600854) secretion and improves glycemic control. pnrjournal.comnih.gov Similarly, inhibiting α-glucosidase and α-amylase in the digestive tract slows the absorption of glucose, lowering postprandial blood sugar levels. mdpi.comresearchgate.net While numerous pyrimidine derivatives have shown good IC50 values and in vivo efficacy as DPP-IV or α-glucosidase inhibitors, specific preclinical studies focusing on the antidiabetic potential of the cyclohepta[d]pyrimidine core are still an emerging area of investigation. pnrjournal.com

Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, is implicated in numerous diseases. ijpsonline.com Several studies have confirmed the antioxidant potential of pyrimidine derivatives, including those with a cycloalkane-fused ring. ijpsonline.comnih.govresearchgate.net These compounds can delay or inhibit cellular damage by scavenging free radicals. nih.gov

The antioxidant activity of cycloalkane-fused pyrimidine derivatives has been evaluated using various in vitro models. nih.gov For instance, 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione were tested for their ability to inhibit the Fe²⁺-dependent oxidation of adrenaline, demonstrating that their antiradical activity is significantly influenced by the structure of the thioether substituent. nih.gov Other assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, have also been employed to confirm the antioxidant capacity of this class of compounds. ijpsonline.comresearchgate.net Certain pyrimidine derivatives have also been shown to reduce levels of reactive oxygen species (ROS) in cellular models of inflammation. nih.govnih.gov

Compound ClassAssay MethodObserved ActivityReference
7-thio derivatives of cyclopenta[d]pyrimidine-dioneFe²⁺-dependent adrenaline oxidationAntiradical activity dependent on thioether substituent structure. nih.gov
Thieno[2,3-d]pyrimidine derivativesDPPH, NO, H₂O₂ scavengingGood radical scavenging activity observed. ijpsonline.com
Pyrimidine derivatives (L1, L2)ROS assay in THP-1 cellsReduced levels of reactive oxygen species. nih.govnih.gov

Beyond their well-documented roles as kinase inhibitors, cyclohepta[d]pyrimidine derivatives have been successfully designed to inhibit other classes of enzymes, demonstrating the versatility of this scaffold.

HIV Reverse Transcriptase: A series of novel 9-phenylcyclohepta[d]pyrimidinedione derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.govnih.gov Reverse transcriptase is a crucial viral enzyme that converts the single-stranded viral RNA into double-stranded DNA, a necessary step for viral replication. nih.gov One of the most active compounds identified was 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP) . nih.gov This compound demonstrated potent inhibitory activity against HIV-1 reverse transcriptase with an IC50 value of 1.51 µM. nih.gov It was effective against laboratory-adapted HIV strains in various cell lines, including TZM-bl cells (IC50 = 0.34 µM) and peripheral blood mononuclear cells (PBMCs) (IC50 = 1.72 µM). nih.gov These findings position BmPCP as a potential lead compound for developing new anti-HIV drugs. nih.govnih.gov

Cyclooxygenase (COX): As mentioned previously (Section 6.4.2), certain pyrimidine derivatives are effective inhibitors of cyclooxygenase enzymes, particularly COX-2. nih.govnih.gov This represents another significant example of non-kinase enzyme inhibition. The selective inhibition of COX-2 by these compounds highlights their potential as anti-inflammatory agents with improved safety profiles compared to non-selective inhibitors. nih.govscialert.net For example, a pyrazolo[3,4-d]pyrimidine derivative, DPP, was found to be a potent and highly selective COX-2 inhibitor with an IC50 of 0.9 nM for COX-2 versus 59.6 nM for COX-1. researchgate.net

Compound Name/ClassEnzyme TargetInhibitory Concentration (IC50)Reference
1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP)HIV-1 Reverse Transcriptase1.51 µM (enzymatic assay) nih.gov
BmPCPHIV-1 Replication (TZM-bl cells)0.34 µM nih.gov
BmPCPHIV-1 Replication (PBMCs)1.72 µM nih.gov
DPP (a pyrazolo[3,4-d]pyrimidine)Cyclooxygenase-2 (COX-2)0.9 nM researchgate.net
DPP (a pyrazolo[3,4-d]pyrimidine)Cyclooxygenase-1 (COX-1)59.6 nM researchgate.net

Chemical Biology Applications and Mechanistic Insights

Development of Cyclohepta[d]pyrimidine Derivatives as Chemical Probes for Biological Systems

The development of chemical probes is a fundamental aspect of chemical biology, enabling the study of biological systems with high precision. An effective chemical probe is a small molecule that interacts with a specific biological target, allowing for the interrogation of that target's function, localization, and dynamics. While the 9H-Cyclohepta[d]pyrimidine scaffold has been primarily explored for its direct therapeutic potential, its inherent drug-like properties make it an excellent candidate for modification into chemical probes.

The core strategy for converting a bioactive compound into a chemical probe involves attaching a reporter tag—such as a fluorophore, a biotin (B1667282) affinity tag, or a photo-crosslinker—to the molecule without significantly disrupting its interaction with its biological target. Given that certain cyclohepta[d]pyrimidine derivatives have been identified as potent inhibitors of specific enzymes, they represent a strong starting point for probe development. nih.gov

For instance, a fluorescent probe could be created by conjugating a fluorophore to a position on the cyclohepta[d]pyrimidine scaffold that is not critical for target binding. Such a probe would allow for the visualization of the target enzyme within cells using techniques like fluorescence microscopy, providing valuable information about its subcellular localization and expression levels under different conditions. Similarly, a biotinylated derivative could be used in affinity pull-down experiments to identify the direct binding partners of the compound from a complex cellular lysate, thereby confirming its target and potentially discovering new off-targets. These approaches are pivotal for validating the molecular targets of new drug candidates and understanding their broader biological effects.

Interrogation of Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of this compound derivatives is dictated by their specific interactions with macromolecules. The most well-characterized interaction for this scaffold is with the protein HIV-1 reverse transcriptase. nih.gov A series of 9-phenylcyclohepta[d]pyrimidinedione derivatives were rationally designed to fit within the allosteric NNRTI binding pocket of this enzyme. nih.gov The seven-membered cycloheptane (B1346806) ring provides a rigid, conformationally restricted structure that orients the phenyl group in a manner conducive to binding. nih.gov Molecular docking studies have corroborated these findings, showing favorable binding energies and interactions with key amino acid residues within the pocket. nih.gov

The potency of these compounds as enzyme inhibitors has been quantified through in vitro assays, with the most active derivatives exhibiting inhibitory concentrations (IC50) in the low micromolar range, comparable to established NNRTIs like nevirapine. nih.govnih.gov

Inhibitory Activity of 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP) against HIV-1 nih.gov
Cell Line / Assay SystemIC50 (µM)Selectivity Index (SI)
TZM-bl0.34266
Peripheral Blood Mononuclear Cells (PBMCs)1.72Not Reported
MT41.9667

The pyrimidine (B1678525) ring itself is a well-known pharmacophore that can engage in various non-covalent interactions. It can participate in hydrogen bonding via its nitrogen atoms and can engage in π-π stacking interactions with the aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. nih.gov While direct interactions with DNA or RNA have not been a primary focus for this specific scaffold, the general ability of planar heterocyclic systems to intercalate between nucleobases or bind to grooves in nucleic acids remains a possibility that could be explored in future studies.

Translational Potential in Pre-clinical Discovery Efforts

The translational potential of a chemical scaffold is its prospect of being developed into a clinically useful agent. The this compound derivatives have shown significant promise in pre-clinical discovery, particularly in the context of anti-HIV drug development. nih.gov

The designed derivatives have demonstrated potent activity against laboratory-adapted strains of HIV-1 as well as primary clinical isolates, indicating a broad spectrum of antiviral efficacy. nih.gov One of the lead compounds from this series, 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d]pyrimidinedione (BmPCP), showed IC50 values in the low micromolar range and a favorable selectivity index (SI), which is a crucial measure of a compound's therapeutic window (the ratio of its cytotoxicity to its antiviral activity). nih.gov An SI of up to 266 indicates that the compound is significantly more toxic to the virus than to host cells. nih.gov

These compounds were developed as conformationally restricted analogues of existing NNRTIs, a strategy aimed at improving potency and overcoming drug resistance. nih.gov The promising results position the 9-phenylcyclohepta[d]pyrimidinedione scaffold as a valuable lead structure for further optimization. Future medicinal chemistry efforts could focus on modifying substituents on the pyrimidine and phenyl rings to enhance potency, improve the resistance profile, and optimize pharmacokinetic properties for potential in vivo studies. This demonstrated success in inhibiting a key viral enzyme underscores the significant translational potential of the this compound core in the ongoing search for novel antiviral therapeutics. nih.gov

Future Directions and Emerging Research Perspectives

Advancements in Asymmetric Synthesis and Stereocontrol of Cyclohepta[d]pyrimidine Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug development. mdpi.com While traditional methods for the asymmetric synthesis of pyrimidine (B1678525) derivatives exist, there is a continuous drive for more efficient and selective methodologies. mdpi.com An emerging and ecologically friendly approach is the use of microbiological bioreduction as an alternative to chemical asymmetric synthesis. mdpi.com For instance, studies on pyrimidine carbonyl derivatives have shown that microorganisms like Saccharomyces cerevisiae can act as effective biocatalysts, yielding secondary alcohols with high optical purity (up to 99% ee). mdpi.com This "green chemistry" approach operates under mild conditions and offers high substrate specificity. mdpi.com

Future advancements in this area will likely focus on expanding the substrate scope of these biocatalytic reductions to include a wider variety of cyclohepta[d]pyrimidine ketones. Furthermore, the development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for achieving precise stereocontrol in the construction of the cyclohepta[d]pyrimidine core and the introduction of chiral substituents. The ability to selectively generate specific stereoisomers will be instrumental in elucidating their distinct pharmacological profiles and optimizing therapeutic efficacy.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Novel Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of rational drug design. nih.govnih.govnih.gov These computational tools can significantly accelerate the discovery of novel bioactive compounds by analyzing vast datasets to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and drug-likeness. nih.gov For the cyclohepta[d]pyrimidine scaffold, AI and ML algorithms can be employed to:

Identify Novel Targets: Predict potential biological targets for cyclohepta[d]pyrimidine derivatives by analyzing their structural features and comparing them to known ligands.

Optimize Lead Compounds: Generate virtual libraries of cyclohepta[d]pyrimidine analogs and predict their activity and properties, thereby guiding synthetic efforts towards the most promising candidates. mednexus.org

De Novo Design: Design entirely new cyclohepta[d]pyrimidine-based molecules with desired pharmacological profiles. mednexus.org

The application of deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), holds particular promise for exploring the chemical space around the cyclohepta[d]pyrimidine core and generating innovative molecular architectures. mednexus.org The synergy between computational predictions and experimental validation will undoubtedly streamline the drug discovery pipeline for this class of compounds. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathogenic pathways. mdpi.comspringernature.com This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple biological targets. mdpi.com The cyclohepta[d]pyrimidine scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its structural complexity and the ability to introduce diverse functionalities at various positions.

Future research in this area will focus on the rational design of cyclohepta[d]pyrimidine derivatives that can simultaneously interact with multiple, disease-relevant targets. For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase and beta-secretase 1 (BACE1). nih.gov The key challenge lies in achieving a balanced activity profile against the desired targets while maintaining favorable pharmacokinetic properties. mdpi.com

Design of Targeted Degraders Utilizing the Cyclohepta[d]pyrimidine Core

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. nih.govtocris.com

The cyclohepta[d]pyrimidine core can be incorporated into PROTAC design in several ways:

As a warhead: A cyclohepta[d]pyrimidine derivative with high affinity and selectivity for a target protein can serve as the "warhead" of the PROTAC.

As a scaffold: The cyclohepta[d]pyrimidine nucleus can be used as a rigid scaffold to link the target-binding element and the E3 ligase ligand.

The modular nature of PROTACs allows for systematic optimization of their degradation efficiency. nih.gov Future research will involve the design and synthesis of novel cyclohepta[d]pyrimidine-based PROTACs targeting a range of proteins implicated in various diseases. scienceopen.com This approach offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. nih.gov

Development of Novel Synthetic Routes to Access Underexplored Derivatives

The exploration of the full therapeutic potential of the cyclohepta[d]pyrimidine scaffold is contingent upon the development of efficient and versatile synthetic methodologies. While classical methods for pyrimidine synthesis, such as the Biginelli reaction, are well-established, there is a continuous need for novel routes that provide access to previously inaccessible derivatives. ijsat.org

Recent advances in synthetic organic chemistry, such as C-H activation, multicomponent reactions, and flow chemistry, offer exciting opportunities for the synthesis of cyclohepta[d]pyrimidine analogs with greater structural diversity. ijsat.orgijper.org For instance, the reaction of 6-amino-1,3-dialkyluracils with tropones provides a convenient route to cyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dione derivatives. researchgate.net

Future efforts in this area will likely focus on:

Developing regioselective and stereoselective reactions to control the substitution pattern on the cyclohepta[d]pyrimidine core.

Utilizing metal-free catalytic systems to enhance the sustainability and reduce the environmental impact of synthetic processes.

Employing automated synthesis platforms to rapidly generate libraries of cyclohepta[d]pyrimidine derivatives for high-throughput screening.

Strategies for Enhancing Biological Activity and Selectivity in Pre-clinical Models

The ultimate goal of drug discovery is to develop safe and effective medicines. To achieve this, it is essential to optimize the biological activity and selectivity of lead compounds in pre-clinical models. For cyclohepta[d]pyrimidine derivatives, several strategies can be employed to enhance their therapeutic potential:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclohepta[d]pyrimidine scaffold and analysis of the resulting changes in biological activity can provide valuable insights for designing more potent and selective compounds.

Pharmacophore Modeling and Molecular Docking: Computational techniques can be used to understand the binding interactions between cyclohepta[d]pyrimidine derivatives and their biological targets, thereby guiding the design of analogs with improved affinity.

Introduction of Fluorine Atoms: The incorporation of fluorine can modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.

Formulation and Drug Delivery: The development of advanced drug delivery systems can improve the bioavailability and therapeutic index of cyclohepta[d]pyrimidine-based drugs.

Q & A

Q. What are the established synthetic routes for 9H-Cyclohepta[d]pyrimidine derivatives?

The synthesis of this compound derivatives typically involves cyclocondensation or ring-closing strategies. For example, pyrimidine precursors can undergo [4+3] cycloaddition with cycloheptane-based fragments under catalytic conditions. Key steps include optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity, as ring strain in the cycloheptane moiety can lead to structural distortions .

Q. How can structural ambiguities in this compound analogs be resolved?

X-ray crystallography is the gold standard for resolving structural ambiguities, particularly for distinguishing between tautomeric forms or confirming ring puckering. When crystallographic data are unavailable, high-resolution mass spectrometry (HRMS) paired with computational geometry optimization (e.g., DFT calculations at the B3LYP/6-31G* level) can validate proposed structures. Cross-referencing spectral data with databases like NIST ensures accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is foundational. 1H^1H-NMR helps identify aromatic proton environments, while 13C^{13}C-NMR distinguishes carbonyl and sp2^2-hybridized carbons. IR confirms functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}). For complex cases, 2D NMR techniques (COSY, HSQC) clarify coupling patterns and connectivity .

Advanced Research Questions

Q. How can contradictory reactivity data in this compound studies be analyzed?

Contradictions often arise from varying reaction conditions or impurities. Systematic control experiments (e.g., testing solvent effects, catalyst loading) isolate variables. For example, unexpected electrophilic substitution patterns may result from residual moisture altering acidity. Documenting reaction kinetics (e.g., via in situ FTIR) and cross-validating results with independent synthetic routes mitigate misinterpretation .

Q. What strategies optimize regioselective functionalization of this compound?

Regioselectivity challenges stem from the compound’s fused-ring electronic asymmetry. Strategies include:

  • Directing groups : Introducing electron-withdrawing substituents (e.g., nitro groups) to bias electrophilic attack.
  • Transition-metal catalysis : Pd-mediated C–H activation to target specific positions.
  • Computational guidance : Using Fukui indices to predict reactive sites. For instance, DFT calculations can identify electrophilic regions with higher electron density .

Q. How do researchers address discrepancies between experimental and computational data for this compound properties?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects). To resolve this:

  • Refine computational parameters (e.g., including implicit solvation models like PCM).
  • Validate against experimental benchmarks (e.g., comparing calculated vs. observed dipole moments).
  • Use multi-reference methods (e.g., CASSCF) for systems with significant electron correlation .

Q. What methodologies are effective for studying tautomerism in this compound systems?

Variable-temperature NMR (VT-NMR) monitors tautomeric equilibria by observing proton shifts across temperatures (e.g., −50°C to 100°C). Solid-state NMR or Raman spectroscopy can detect tautomer-specific vibrational modes. Computational studies (MD simulations) provide kinetic insights into transition states between tautomers .

Methodological Guidance

Q. How should researchers design experiments to probe the biological activity of this compound derivatives?

Begin with in silico docking studies to predict binding affinities (e.g., using AutoDock Vina). Prioritize derivatives with favorable ADMET profiles. For in vitro assays, use dose-response curves (IC50_{50}) in cell lines relevant to the target disease (e.g., cancer lines for kinase inhibitors). Validate selectivity via counter-screening against off-target enzymes .

Q. What systematic approaches reconcile conflicting literature on this compound’s stability?

Conduct accelerated stability studies under controlled humidity, temperature, and light conditions (ICH guidelines). Use HPLC-MS to track degradation products. Compare findings with prior studies, noting deviations in storage protocols (e.g., inert atmosphere vs. ambient conditions) .

Q. How can computational models predict novel this compound analogs with enhanced properties?

Combine QSAR (quantitative structure-activity relationship) models with fragment-based drug design. Train models on datasets of known pyrimidine derivatives, focusing on descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate predictions via parallel synthesis and iterative testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.